

Application Notes and Protocols for Polyester Synthesis with Azelaoyl Chloride

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Compound of Interest

Compound Name: Azelaoyl chloride

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These application notes provide a detailed procedure for the synthesis of aliphatic polyesters using **azelaoyl chloride** and a linear aliphatic diol via solution polymerization. The protocols outlined below cover the synthesis, purification, and characterization of the resulting polyester, offering a foundation for the development of biodegradable polymers for various applications, including drug delivery systems and medical devices.

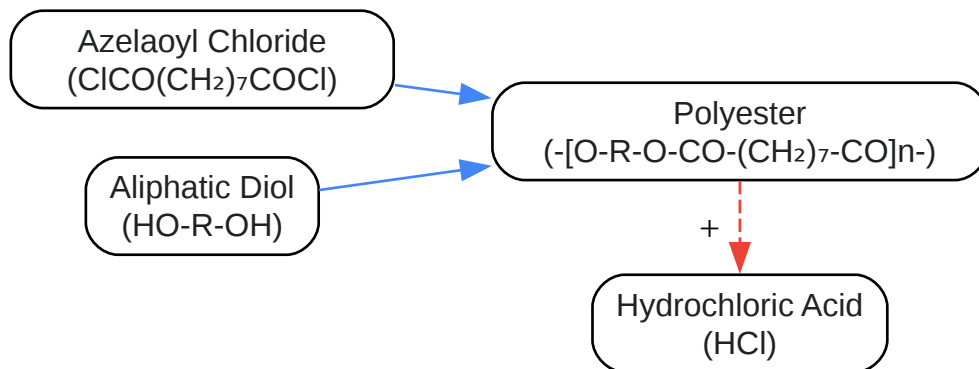
Introduction

Aliphatic polyesters are a significant class of biodegradable polymers, valued for their biocompatibility and tunable physical properties. The synthesis of these polymers through the polycondensation of a diacyl chloride, such as **azelaoyl chloride**, with a diol offers a rapid and efficient alternative to traditional melt polymerization with dicarboxylic acids. This method proceeds via a nucleophilic acyl substitution, forming an ester linkage and eliminating hydrochloric acid (HCl) as a byproduct.^[1] The use of an acid scavenger, such as pyridine, is crucial to neutralize the HCl and drive the reaction to completion.^[1]

This document details the synthesis of polyesters from **azelaoyl chloride** and a representative aliphatic diol, providing protocols for both the polymerization reaction and the subsequent characterization of the polymer's chemical structure, molecular weight, and thermal properties.

Chemical Reaction Pathway

The fundamental reaction involves the polycondensation of **azelaoyl chloride** with a generic aliphatic diol.



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Caption: General reaction scheme for polyester synthesis.

Experimental Protocols

Materials and Reagents

Reagent	Purity	Supplier	Notes
Azelaoyl chloride	≥98%	Sigma-Aldrich	Handle in a fume hood.
1,4-Butanediol	≥99%	Sigma-Aldrich	Store in a desiccator.
1,6-Hexanediol	≥99%	Sigma-Aldrich	Store in a desiccator.
Pyridine	Anhydrous, ≥99.8%	Sigma-Aldrich	Store under inert gas.
Chloroform	Anhydrous, ≥99%	Sigma-Aldrich	Use as the reaction solvent.
Methanol	ACS grade	Fisher Scientific	For polymer precipitation.

Synthesis of Poly(butylene azelate)

This protocol describes the synthesis of a polyester from **azelaoyl chloride** and 1,4-butanediol.

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-butanediol (e.g., 1.80 g, 20 mmol) and anhydrous pyridine (e.g., 3.48 mL, 44 mmol) in anhydrous chloroform (e.g., 100 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **azelaoyl chloride** (e.g., 4.50 g, 20 mmol) in anhydrous chloroform (e.g., 50 mL) to the stirred diol solution over a period of 30-60 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
- Monitor the reaction progress by taking small aliquots and analyzing them via FTIR to observe the disappearance of the acyl chloride peak and the appearance of the ester peak.
- After 24 hours, filter the reaction mixture to remove the pyridinium hydrochloride salt.
- Concentrate the filtrate using a rotary evaporator.
- Precipitate the polymer by slowly adding the concentrated solution to a beaker of cold methanol with vigorous stirring.
- Collect the precipitated white polymer by filtration.
- Wash the polymer with fresh methanol and dry it under vacuum at 40 °C to a constant weight.

Characterization of the Synthesized Polyester

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** Prepare a thin film of the polymer by casting from a chloroform solution onto a KBr pellet or use an ATR-FTIR spectrometer.
- **Analysis:** Record the spectrum from 4000 to 400 cm^{-1} .

- Expected Peaks:
 - ~ 2925 and ~ 2855 cm^{-1} (C-H stretching of alkyl chains)
 - ~ 1735 cm^{-1} (C=O stretching of the ester group)[2]
 - ~ 1170 cm^{-1} (C-O stretching of the ester group)[2]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the polymer in deuterated chloroform (CDCl_3).
- Analysis: Record ^1H and ^{13}C NMR spectra.
- Expected ^1H NMR Chemical Shifts (ppm) for Poly(butylene azelate):
 - ~ 4.05 (t, -O-CH₂-)
 - ~ 2.28 (t, -CO-CH₂-)
 - ~ 1.65 (m, internal methylene protons)
 - ~ 1.30 (m, internal methylene protons)
- Expected ^{13}C NMR Chemical Shifts (ppm) for **Azelaoyl Chloride**:
 - Signals for the carbonyl carbon and the adjacent methylene carbons.[3]

3.3.3. Gel Permeation Chromatography (GPC)

- Sample Preparation: Dissolve the polymer in a suitable solvent like tetrahydrofuran (THF) or chloroform at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 μm filter.
- Analysis: Determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index ($\text{PDI} = M_w/M_n$) using a GPC system calibrated with polystyrene standards.

3.3.4. Differential Scanning Calorimetry (DSC)

- Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.
- Analysis:
 - Heat the sample from -100 °C to 100 °C at a rate of 10 °C/min to erase thermal history.
 - Cool the sample to -100 °C at 10 °C/min.
 - Heat the sample again to 100 °C at 10 °C/min.
- Data to be Obtained: Determine the glass transition temperature (T_g) from the second heating scan and the melting temperature (T_m) and enthalpy of fusion (ΔH_m) from the first or second heating scan if the polymer is semi-crystalline.

Data Presentation

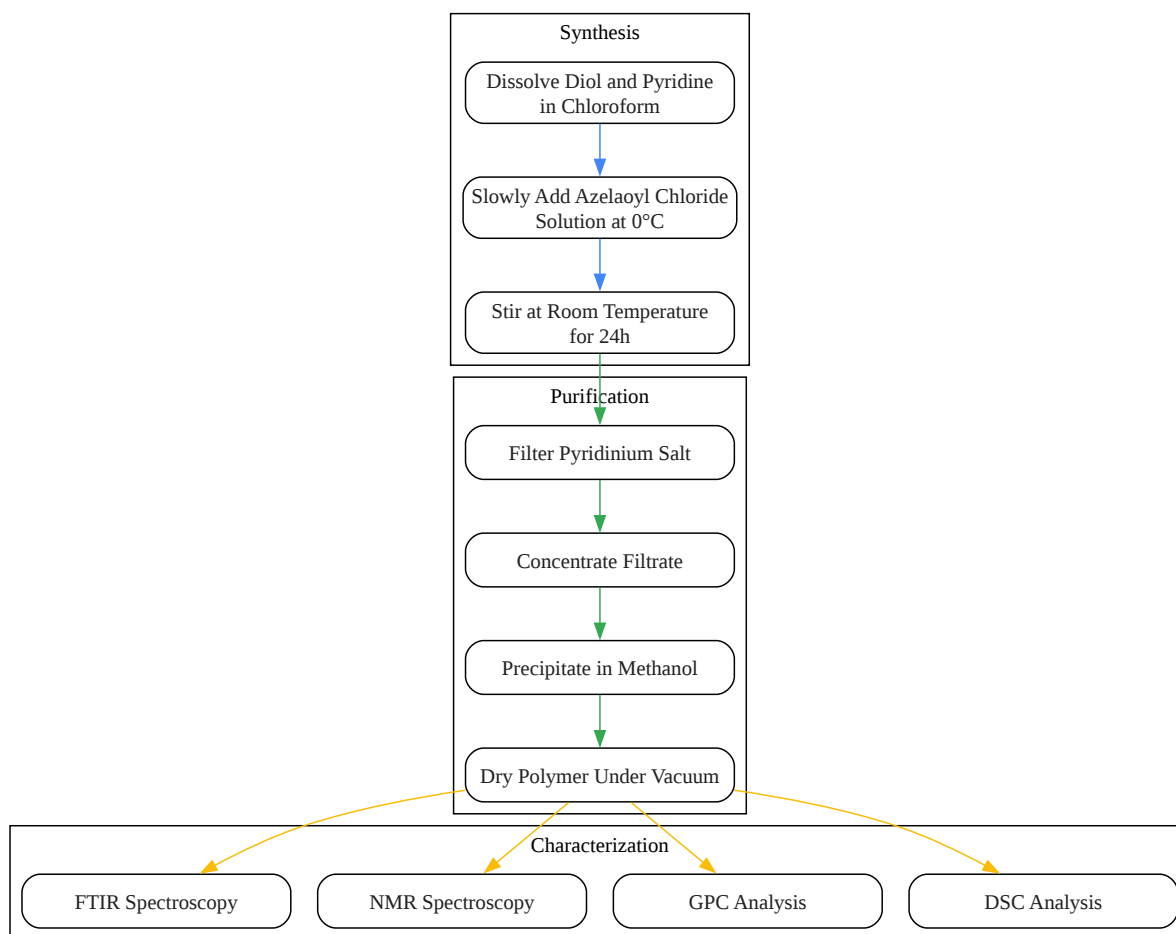
The following tables summarize typical data for polyesters synthesized from azelaic acid and various diols, which can serve as a reference for what to expect from **azelaoyl chloride**-based synthesis.

Table 1: Properties of Polyesters Synthesized from Azelaic Acid

Diol	Mn (g/mol)	Mw (g/mol)	PDI	T _g (°C)	T _m (°C)	Reference
Ethylene Glycol	-	~50,000	-	-50	55	[4]
1,4-Butanediol	-	~25,000	-	-	-	[2]
1,6-Hexanediol	-	~40,000	-	-	-	[2]

Experimental Workflow and Logic

The overall process from synthesis to characterization can be visualized as follows:



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Caption: Overall experimental workflow.

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